molecular formula C18H21BrFNO2 B15343605 6,7-Dimethoxy-1-(m-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide CAS No. 36113-28-7

6,7-Dimethoxy-1-(m-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide

Cat. No.: B15343605
CAS No.: 36113-28-7
M. Wt: 382.3 g/mol
InChI Key: BUQXDCZIRFULKC-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(m-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is a tetrahydroisoquinoline derivative with a molecular formula of C₁₈H₂₀FNO₂·HBr and a molecular weight of 382.31 g/mol . The compound features a fluorinated benzyl group at the 1-position of the tetrahydroisoquinoline scaffold, alongside methoxy substituents at the 6- and 7-positions. Its hydrobromide salt form enhances solubility and stability, making it suitable for pharmacological studies. Acute toxicity studies in mice report an intraperitoneal LDL₀ (lowest published lethal dose) of 400 mg/kg, indicating moderate toxicity .

Properties

CAS No.

36113-28-7

Molecular Formula

C18H21BrFNO2

Molecular Weight

382.3 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C18H20FNO2.BrH/c1-21-17-10-13-6-7-20-16(15(13)11-18(17)22-2)9-12-4-3-5-14(19)8-12;/h3-5,8,10-11,16,20H,6-7,9H2,1-2H3;1H

InChI Key

BUQXDCZIRFULKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C([NH2+]CCC2=C1)CC3=CC(=CC=C3)F)OC.[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varying 1-Substituents

The 1-position substituent significantly influences biological activity and physicochemical properties. Key analogues include:

Compound Name 1-Substituent Key Properties References
Target Compound m-Fluorobenzyl Moderate toxicity (LDL₀ = 400 mg/kg), hydrobromide salt for solubility
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate Methyl Known compound; lower polarity due to ester group
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-tetrahydroisoquinoline Methylsulfonyl Electron-withdrawing group may reduce receptor affinity
6,7-Dimethoxy-1-phenyl-N-phenylcarboxamide Phenyl carboxamide Potential for hydrogen bonding via amide group
6,7-Dimethoxy-1-(3-hydroxybenzyl)-tetrahydroisoquinoline 3-Hydroxybenzyl Higher polarity due to hydroxyl group; reduced membrane permeability
N-Methyl-laudanosine (3,4-dimethoxybenzyl) 3,4-Dimethoxybenzyl SKCa channel blocker; iodine substituent used in PET imaging

Key Insights :

  • Hydroxy or methoxy substituents (e.g., 3-hydroxybenzyl in 1a ) increase polarity, which may reduce bioavailability .
Analogues with Heteroaromatic Substitutions

Heterocyclic substituents alter pharmacokinetic profiles:

Compound Name 1-Substituent Biological Relevance References
6,7-Dimethoxy-1-(pyridin-4-yl)-tetrahydroisoquinoline Pyridinyl Potential CNS activity due to basic nitrogen
6,7-Dimethoxy-1-(thiophen-2-yl)-tetrahydroisoquinoline Thiophenyl Increased lipophilicity; possible metabolic instability
6,7-Dimethoxy-1-(indol-3-ylmethyl)-tetrahydroisoquinoline Indolylmethyl Cytotoxic activity against cancer cell lines

Key Insights :

  • The m-fluorobenzyl group avoids metabolic liabilities associated with heteroaromatic systems (e.g., thiophenyl oxidation) .
  • Indolylmethyl analogues exhibit cytotoxicity, suggesting fluorinated derivatives could be optimized for anticancer applications .
Sodium/Potassium Salts and Processed Derivatives

Salts and processed forms impact therapeutic utility:

Compound Name Salt/Modification Application References
Sodium 1-phenyl-tetrahydroisoquinoline Sodium salt Intermediate for solifenacin (antimuscarinic)
[¹¹C]N-Methyl-laudanosine ¹¹C-labeled PET imaging of SKCa channels
Target Compound (Hydrobromide) Hydrobromide salt Enhanced solubility for preclinical studies

Key Insights :

  • Hydrobromide salts (target compound) improve aqueous solubility compared to free bases, critical for in vivo studies .
Cytotoxic and Antiparasitic Analogues
Compound Name Activity Mechanism/Notes References
6,7-Dimethoxy-1-(α-hydroxy-4-methoxybenzyl)-tetrahydroisoquinoline Cytotoxic (HepG-2, MCF-7) ROS-mediated apoptosis
O-Methylarmepavine Antileishmanial Effective against Leishmania chagasi
Target Compound Underexplored Fluorine may enhance BBB penetration

Key Insights :

  • Fluorine’s electronegativity in the target compound may improve blood-brain barrier (BBB) penetration compared to hydroxylated analogues .

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